molecular formula C18H16FN3O2 B11286229 N-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11286229
M. Wt: 325.3 g/mol
InChI Key: WJXCXBYRMBVVJM-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound also features fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions One common method involves the reaction of 4-fluorobenzylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with hydrazine to produce the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

  • Oxidation

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16FN3O2/c1-24-15-8-4-13(5-9-15)16-10-17(22-21-16)18(23)20-11-12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

WJXCXBYRMBVVJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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